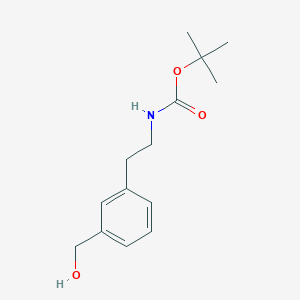

Tert-butyl 3-(hydroxymethyl)phenethylcarbamate

Description

BenchChem offers high-quality Tert-butyl 3-(hydroxymethyl)phenethylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-(hydroxymethyl)phenethylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[2-[3-(hydroxymethyl)phenyl]ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-8-7-11-5-4-6-12(9-11)10-16/h4-6,9,16H,7-8,10H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYUBEYGFIWIUMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of Tert-butyl 3-(hydroxymethyl)phenethylcarbamate

Executive Summary

Tert-butyl 3-(hydroxymethyl)phenethylcarbamate (CAS: 1175090-35-3) is a highly versatile, bifunctional building block extensively utilized in modern drug discovery, bioconjugation chemistry, and the synthesis of complex molecular scaffolds [1]. With a precise molecular weight of 251.32 g/mol , this phenethylamine derivative features two orthogonally reactive handles: a primary amine protected by a tert-butyloxycarbonyl (Boc) group, and a free benzylic hydroxyl group. This technical guide details its physicochemical properties, the mechanistic rationale behind its structural design, and field-proven experimental workflows for its synthetic manipulation.

Physicochemical Profile & Structural Logic

The utility of Tert-butyl 3-(hydroxymethyl)phenethylcarbamate stems from its precise structural geometry and orthogonal reactivity. The Boc group provides robust protection for the primary amine, preventing unwanted N-alkylation or N-oxidation during the manipulation of the hydroxymethyl group. Furthermore, the meta-substitution (3-position) on the phenyl ring provides a distinct spatial vector for structure-activity relationship (SAR) exploration, often yielding superior pharmacokinetic profiles compared to para-substituted analogs due to altered metabolic liabilities.

Table 1: Key Physicochemical Properties

| Property | Value |

| Chemical Name | Tert-butyl 3-(hydroxymethyl)phenethylcarbamate |

| Synonyms | N-Boc-(3-(2-aminoethyl)phenyl)methanol |

| CAS Registry Number | 1175090-35-3 |

| Molecular Formula | C14H21NO3 |

| Molecular Weight | 251.32 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 410.0 ± 33.0 °C |

Data aggregated from standard chemical supplier databases [1].

Synthetic Divergence & Workflow

The orthogonal nature of the functional groups allows this molecule to serve as a central hub for divergent synthesis. The diagram below illustrates three primary pathways: Boc deprotection to yield the free amine, activation of the hydroxyl group for nucleophilic substitution, and mild oxidation to an aldehyde.

Synthetic divergence of Tert-butyl 3-(hydroxymethyl)phenethylcarbamate into key intermediates.

Experimental Methodologies (Self-Validating Protocols)

As an application scientist, it is critical to not only execute these reactions but to understand the causality behind the reagent selection and the validation mechanisms that ensure protocol trustworthiness.

Protocol A: Selective N-Boc Deprotection (Pathway A)

Causality: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is the industry standard for Boc removal [2]. The acid protonates the carbamate oxygen, leading to the expulsion of a tert-butyl cation. This cation rapidly eliminates to form isobutylene gas and carbon dioxide, driving the reaction to completion thermodynamically.

Procedure:

-

Preparation: Dissolve 1.0 equivalent of Tert-butyl 3-(hydroxymethyl)phenethylcarbamate in anhydrous DCM to achieve a 0.2 M concentration under an inert nitrogen atmosphere.

-

Addition: Cool the reaction vessel to 0 °C using an ice bath to mitigate the exothermic nature of the initial acid addition. Slowly add TFA to achieve a final concentration of 25% (v/v) TFA in DCM.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 1–2 hours.

-

Validation: Monitor the reaction progress via LC-MS. The protocol is self-validating when the starting material peak (251.32 m/z) disappears and the product peak (151.21 m/z, corresponding to the free amine) emerges.

-

Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA, yielding the amine as a TFA salt.

Protocol B: Mild Oxidation to Aldehyde (Pathway C)

Causality: The oxidation of the primary benzylic alcohol to an aldehyde must be performed without cleaving the acid-labile Boc group. Dess-Martin Periodinane (DMP) is selected over Jones or Swern oxidations because it operates under extremely mild, neutral conditions at room temperature, preserving the integrity of the carbamate[3][4].

Procedure:

-

Preparation: Dissolve the starting material in anhydrous DCM (0.1 M).

-

Oxidation: Add 1.2 equivalents of Dess-Martin Periodinane (DMP) at 0 °C.

-

Propagation: Stir the suspension at room temperature for 2 hours.

-

Quenching (Critical Step): Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Mechanistic note: The thiosulfate reduces unreacted hypervalent iodine species, while the bicarbonate neutralizes the acetic acid byproduct generated during the oxidation, preventing localized acidic cleavage of the Boc group.

-

Isolation: Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Analytical Validation Strategies

To ensure the structural integrity of Tert-butyl 3-(hydroxymethyl)phenethylcarbamate and its derivatives, rigorous analytical validation is required:

-

Mass Spectrometry (ESI-MS): While the expected exact mass is 251.32 g/mol (yielding a [M+H]⁺ of ~252.3 m/z), analysts must account for in-source fragmentation typical of Boc-protected amines. It is highly common to observe a base peak at 196.3 m/z (loss of the tert-butyl group, -56 Da) or 152.3 m/z (loss of the entire Boc group, -100 Da).

-

NMR Spectroscopy: In ¹H-NMR (CDCl₃), the presence of the Boc group is confirmed by a sharp, highly integrated singlet at ~1.44 ppm (9H). The benzylic hydroxymethyl protons typically appear as a doublet or broad singlet around 4.6 ppm (2H), depending on hydrogen bonding dynamics.

References

-

ChemSrc Database - tert-butyl 3-(hydroxyMethyl)phenethylcarbamate Chemical & Physical Properties. Retrieved from:[Link][1]

-

Royal Society of Chemistry - Dess–Martin periodinane-mediated oxidation. Organic & Biomolecular Chemistry. Retrieved from:[Link][2]

Sources

- 1. tert-butyl 3-(hydroxyMethyl)phenethylcarbamate Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 2. Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

High-Resolution 1H NMR Spectral Analysis of tert-Butyl 3-(hydroxymethyl)phenethylcarbamate: A Technical Guide for Structural Elucidation

Executive Summary

The compound tert-butyl 3-(hydroxymethyl)phenethylcarbamate (CAS: 1175090-35-3)[1] represents a highly functionalized intermediate frequently utilized in medicinal chemistry and drug development. It features a tert-butyloxycarbonyl (Boc)-protected primary amine, an electron-rich aromatic core, and a benzylic hydroxymethyl group. Accurate structural elucidation via high-resolution Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is critical for verifying its purity and structural integrity. This whitepaper provides a rigorous, causality-driven framework for acquiring, processing, and interpreting the 1H NMR spectrum of this molecule.

Molecular Architecture & Spin System Logic

To systematically assign the 1H NMR spectrum without ambiguity, the molecule must be logically deconstructed into isolated spin systems. This partitioning prevents assignment errors in regions with overlapping chemical shifts and allows the analyst to treat complex coupling networks as discrete mathematical units.

Fig 1. Logical deconstruction of the molecule into isolated spin systems.

Experimental Workflow for High-Resolution 1H NMR

The following protocol is designed as a self-validating system. By coupling standard acquisition parameters with a chemical perturbation step (isotopic exchange), the workflow ensures absolute confidence in peak assignments, particularly for labile protons.

Fig 2. High-resolution 1H NMR acquisition and self-validation workflow.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Causality: CDCl3 is selected due to its excellent solvating power for Boc-protected amines and its lack of exchangeable deuterons, which preserves the visibility of the OH and NH signals.

-

-

Data Acquisition: Acquire the spectrum at 298 K using a 400 MHz or 500 MHz spectrometer. Utilize a standard 30° pulse sequence (zg30) with a relaxation delay (D1) of 2.0 seconds and 16–32 scans.

-

Causality: The 30° pulse ensures rapid longitudinal relaxation recovery, providing accurate integration values across all functional groups ()[2].

-

-

Data Processing: Apply a 0.3 Hz exponential line-broadening function prior to Fourier Transformation (FT) to optimize the signal-to-noise ratio without sacrificing resolution. Perform rigorous zero-order and first-order phase corrections, followed by a polynomial baseline correction.

-

Self-Validation (D2O Exchange): To unequivocally assign the labile hydroxyl (-OH) and carbamate (-NH) protons, add 1-2 drops of deuterium oxide (D2O) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum.

-

Causality: The acidic/labile protons undergo rapid isotopic exchange with deuterium. Because deuterium is NMR-silent in the 1H frequency range, the corresponding signals will disappear, validating their assignment ()[3].

-

1H NMR Spectral Assignments & Mechanistic Causality

The quantitative data for tert-butyl 3-(hydroxymethyl)phenethylcarbamate is summarized in Table 1, followed by a mechanistic explanation of the observed chemical shifts and coupling constants.

Table 1: 1H NMR Spectral Assignments (CDCl3, 400 MHz, 298 K)

| Functional Group | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| tert-Butyl (Boc) | 1.43 | 9H | s | - | -C(CH3)3 |

| Hydroxyl | 1.85 | 1H | br s | - | -OH |

| Benzylic CH2 | 2.80 | 2H | t | 7.1 | Ar-CH2-CH2- |

| N-adjacent CH2 | 3.35 | 2H | q | 7.1 | -CH2-CH2-NH- |

| Carbamate NH | 4.55 | 1H | br s | - | -NH-Boc |

| Hydroxymethyl CH2 | 4.65 | 2H | s | - | Ar-CH2-OH |

| Aromatic H-4,5,6 | 7.10 - 7.25 | 3H | m | - | Ar-H |

| Aromatic H-2 | 7.28 | 1H | br s | - | Ar-H (between substituents) |

Mechanistic Insights & Causality:

-

The Boc Group (δ 1.43): The nine protons of the tert-butyl group are chemically and magnetically equivalent due to rapid, unhindered rotation around the C-C and C-O bonds. The lack of adjacent scalar-coupled protons and the shielding effect of the sp3 carbons result in a dominant, sharp singlet ()[4].

-

The Phenethyl Chain (δ 2.80 & 3.35): This region exhibits a classic A2X2 spin system modified by the adjacent nitrogen. The benzylic CH2 (δ 2.80) is deshielded by the diamagnetic anisotropy of the aromatic ring and appears as a triplet (J ≈ 7.1 Hz) due to vicinal coupling with the adjacent CH2. The nitrogen-adjacent CH2 (δ 3.35) is further deshielded by the electronegative carbamate oxygen/nitrogen system. It appears as a quartet (or broad multiplet) because it couples to both the benzylic CH2 and the adjacent NH proton.

-

The Hydroxymethyl Group (δ 4.65): These two protons are highly deshielded because they are sandwiched between the aromatic ring and the electronegative oxygen of the hydroxyl group. In standard CDCl3, rapid intermolecular proton exchange decouples the adjacent OH proton, resulting in a sharp singlet.

-

Exchangeable Protons (δ 1.85 & 4.55): The hydroxyl proton (δ 1.85) appears as a broad singlet due to concentration-dependent hydrogen bonding and intermediate chemical exchange rates. The carbamate NH (δ 4.55) is notably broad. Causality: This broadening is not solely due to chemical exchange, but is primarily driven by the quadrupolar relaxation of the covalently bound 14N nucleus (spin I = 1). The asymmetric electric field gradient around the nitrogen induces rapid relaxation of the attached proton, effectively "smearing" the multiplet into a broad singlet ()[5]. Both peaks vanish upon D2O exchange.

-

The Aromatic Core (δ 7.10 - 7.28): The meta-substitution pattern breaks the symmetry of the phenyl ring. The proton at position 2 (flanked by the phenethyl and hydroxymethyl groups) lacks ortho-neighbors, appearing as a broad singlet (or fine triplet with small meta-coupling, J ≈ 1.5 Hz) at δ 7.28. The remaining three protons form a complex overlapping multiplet between δ 7.10 and 7.25.

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. URL:[Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. URL:[Link]

-

American Chemical Society. (2013). NMR Guidelines for ACS Journals. URL:[Link]

-

Kupka, T., et al. (2018). Quadrupolar 14N NMR Relaxation from Force-Field and Ab Initio Molecular Dynamics in Different Solvents. Journal of Chemical Theory and Computation. URL:[Link]

Sources

Tert-butyl 3-(hydroxymethyl)phenethylcarbamate solubility data

Tert-butyl 3-(hydroxymethyl)phenethylcarbamate (CAS: 1175090-35-3) is a highly specialized synthetic intermediate widely utilized in the development of active pharmaceutical ingredients (APIs), particularly in the synthesis of substituted phenethylamine derivatives, neurotransmitter analogs, and targeted prodrugs.

In pharmaceutical development, the solubility profile of an intermediate dictates the selection of reaction solvents, purification strategies (such as crystallization or chromatography), and the efficiency of subsequent deprotection steps. This whitepaper provides an in-depth analysis of the solubility characteristics of tert-butyl 3-(hydroxymethyl)phenethylcarbamate, grounded in structural thermodynamics, and outlines validated protocols for empirical solubility determination.

Structural Causality of Solvation Thermodynamics

To predict and manipulate the solubility of tert-butyl 3-(hydroxymethyl)phenethylcarbamate, one must deconstruct the molecule into its three primary physicochemical domains. The macroscopic solubility of this compound is the net result of competing intermolecular forces dictated by these functional groups and their interactions with the solvent's dielectric constant and hydrogen-bonding capacity.

-

The Tert-Butoxycarbonyl (Boc) Group: The Boc group is a bulky, highly lipophilic protecting group. It shields the primary amine, preventing it from acting as a strong hydrogen bond donor or ionizing under physiological or mildly acidic conditions[1]. This massive non-polar domain significantly increases the molecule's affinity for non-polar and polar aprotic organic solvents (e.g., dichloromethane, ethyl acetate) while drastically reducing its aqueous solubility [1].

-

The Phenethylamine Backbone: The aromatic phenyl ring and the ethyl carbon chain contribute further to the molecule's hydrophobicity[2]. By itself, a free phenethylamine is moderately soluble in water due to the basic amine (pKa ~9.8) forming salts [2]. However, masking this amine with the Boc group neutralizes the basicity, rendering the backbone entirely dependent on van der Waals interactions for solvation.

-

The Hydroxymethyl Group (-CH₂OH): Located at the meta-position (3-position) of the phenyl ring, this moiety acts as both a hydrogen bond donor and acceptor. While it is not powerful enough to overcome the massive lipophilicity of the Boc-phenethyl core to make the compound water-soluble, it does modulate the polarity. It grants the compound excellent solubility in polar protic solvents like methanol and ethanol, and prevents it from being exclusively soluble in extreme non-polar solvents like hexane.

Caption: Structural domains dictating the solvation thermodynamics of the compound.

Solubility Data Matrix

Based on the structural physicochemical properties of Boc-protected benzylic alcohols and phenethylamines, the solubility profile of tert-butyl 3-(hydroxymethyl)phenethylcarbamate across standard laboratory and industrial solvents is summarized below.

| Solvent Class | Specific Solvent | Dielectric Constant (ε) | Expected Solubility Profile | Mechanistic Justification |

| Polar Protic | Methanol (MeOH) | 32.7 | Highly Soluble | The -CH₂OH group engages in strong hydrogen bonding with the solvent, while the lipophilic core is accommodated by the solvent's organic character. |

| Polar Protic | Water (H₂O) | 80.1 | Insoluble / Sparingly Soluble | The hydrophobic bulk of the Boc group and aromatic ring overwhelmingly rejects the highly ordered hydrogen-bond network of water [3]. |

| Polar Aprotic | Dichloromethane (DCM) | 8.93 | Freely Soluble | DCM perfectly matches the polarizability of the carbamate core and the lipophilicity of the Boc and phenyl groups [1]. |

| Polar Aprotic | Ethyl Acetate (EtOAc) | 6.02 | Freely Soluble | Excellent solvation of the Boc group; commonly used for liquid-liquid extraction of this compound from aqueous quench layers. |

| Non-Polar | Hexane / Heptane | ~1.9 | Slightly Soluble | The polar carbamate and hydroxymethyl groups restrict high solubility in purely aliphatic hydrocarbons. Often used as an anti-solvent for crystallization. |

Experimental Methodology: Thermodynamic Solubility Determination

To generate highly accurate, quantitative solubility data for process chemistry, kinetic solubility (e.g., solvent titration) is insufficient. The Isothermal Shake-Flask Method coupled with HPLC-UV must be used to ensure a self-validating thermodynamic equilibrium is reached.

Step-by-Step Protocol

-

Excess Solid Addition: Add 50 mg of crystalline tert-butyl 3-(hydroxymethyl)phenethylcarbamate to a 2 mL glass HPLC vial.

-

Solvent Introduction: Add 1.0 mL of the target solvent (e.g., DCM or Methanol). Ensure a visible solid pellet remains; if the solid dissolves completely, the solution is not saturated, and more solid must be added.

-

Isothermal Equilibration: Seal the vial and place it in a thermoshaker set to exactly 25.0 °C. Agitate at 500 RPM for 48 hours .

-

Causality Note: 48 hours is required to overcome the kinetic dissolution barrier and ensure the chemical potential of the solid equals that of the solute.

-

-

Phase Separation: Centrifuge the vial at 10,000 x g for 15 minutes at 25.0 °C to force all undissolved micro-particulates into a solid pellet.

-

Supernatant Extraction & Dilution: Carefully extract 100 µL of the clear supernatant. Dilute this immediately into the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation upon temperature changes.

-

HPLC-UV Quantification: Inject the diluted sample into an HPLC system (C18 column, UV detection at ~210 nm and 254 nm). Quantify against a pre-established standard calibration curve.

-

Self-Validation (XRPD): Extract the remaining solid pellet, dry it under a gentle stream of nitrogen, and analyze it via X-ray Powder Diffraction (XRPD).

-

Causality Note: This ensures the solvent did not induce a polymorphic transition or form a solvate, which would alter the thermodynamic solubility limit.

-

Caption: Self-validating shake-flask methodology for thermodynamic solubility determination.

Downstream Workflow Implications: Boc-Deprotection

The solubility profile of tert-butyl 3-(hydroxymethyl)phenethylcarbamate directly dictates the conditions used for its downstream transformation—specifically, the removal of the Boc group to yield the free 3-(hydroxymethyl)phenethylamine.

Because the compound is highly soluble in halogenated solvents, the industry-standard deprotection method utilizes Trifluoroacetic acid (TFA) in Dichloromethane (DCM) [4]. The high solubility in DCM ensures a homogeneous reaction mixture, allowing the rapid protonation of the carbamate oxygen, subsequent formation of the tert-butyl cation, and release of CO₂ gas [4].

Alternative Methods for Poorly Soluble Analogs: If downstream modifications render a specific derivative poorly soluble in DCM, researchers can pivot to solvent-free mechanochemical deprotection . In this workflow, the Boc-protected amine is ball-milled with a solid acid (such as p-toluenesulfonic acid) [5]. The mechanical force and localized heating bypass the need for macroscopic solvent solubility, driving the deprotection in the solid state and yielding the amine salt directly [5].

References

Stability and Storage Dynamics of tert-Butyl 3-(hydroxymethyl)phenethylcarbamate: A Comprehensive Technical Guide

Executive Summary

tert-Butyl 3-(hydroxymethyl)phenethylcarbamate (CAS: 1175090-35-3) 1 is a highly versatile, bifunctional molecular building block utilized extensively in advanced drug discovery, peptide synthesis, and bioconjugation. Featuring both a tert-butyloxycarbonyl (Boc)-protected primary amine and a reactive benzylic alcohol, this compound requires stringent environmental controls to maintain its structural integrity. This whitepaper deconstructs the mechanistic causality behind its degradation and provides field-proven, self-validating protocols for stability testing and long-term storage.

Structural Vulnerabilities & Mechanistic Causality

The utility of this molecule stems from its orthogonal reactivity; however, this dual functionality introduces competing degradation pathways. Understanding the causality behind these pathways is critical for preventing premature degradation.

Acid-Catalyzed Carbamate Cleavage

While carbamates exhibit excellent stability under basic conditions, the N-Boc group is notoriously labile in the presence of strong or trace acids 2. The degradation initiates via the protonation of the carbamate carbonyl oxygen. This leads to the expulsion of a tert-butyl cation, which rapidly eliminates a proton to form isobutylene gas. The resulting carbamic acid intermediate spontaneously decarboxylates to yield the free amine and carbon dioxide 3. In a storage environment, even ambient moisture reacting with atmospheric CO₂ can form trace carbonic acid, initiating this cascade over prolonged periods.

Oxidative Degradation of the Benzylic Position

The hydroxymethyl group attached to the phenyl ring (benzylic alcohol) is highly sensitive to selective oxidation, even at room temperature 4. Exposure to atmospheric oxygen, catalyzed by UV light or trace transition metals (often leached from low-quality glassware), generates benzylic radicals. These radicals propagate to form hydroperoxides, which subsequently decompose into benzaldehyde derivatives and, ultimately, benzoic acid.

Figure 1: Bifunctional degradation pathways of tert-butyl 3-(hydroxymethyl)phenethylcarbamate.

Empirical Stability Data & Storage Matrix

To mitigate the dual risks of acid hydrolysis and auto-oxidation, storage parameters must be strictly controlled. The following matrix summarizes the quantitative kinetic impacts of environmental stressors and their corresponding mitigations.

| Environmental Stressor | Primary Degradation Pathway | Kinetic Impact | Recommended Mitigation |

| Temperature (>25°C) | Thermal Boc Cleavage | Rate doubles per 10°C rise | Store at -20°C (Long-term) or 2-8°C (Short-term) |

| pH (< 5.0) | Acid-Catalyzed Hydrolysis | Rapid (t½ < 2 hrs at pH 2) | Maintain neutral pH; avoid acidic solvents |

| Oxygen / UV Light | Benzylic Auto-Oxidation | Moderate (t½ ~ weeks in ambient) | Store under Argon; use amber glass containers |

| Moisture (>60% RH) | Trace-Acid Generation | Slow (t½ ~ months) | Store in desiccated environment (<0.1% RH) |

Validated Experimental Protocols: Self-Validating Stability Workflow

To establish a rigorous shelf-life profile, laboratories must employ a self-validating forced degradation protocol. This ensures that any observed degradation is an authentic chemical event rather than an analytical artifact (e.g., in-source fragmentation during mass spectrometry).

Rationale for Self-Validation

The protocol below incorporates an Internal Standard (ISTD) spiked after the stress phase but before analysis, coupled with a strict mass balance calculation. If the sum of the parent peak area and degradant peak areas does not equal 95-105% of the unstressed control, the assay flags a loss of volatile degradants or incomplete quenching, invalidating the run.

Figure 2: Self-validating forced degradation and stability testing workflow.

Step-by-Step Methodology

Step 1: Stock Solution Preparation

-

Dissolve 10.0 mg of tert-butyl 3-(hydroxymethyl)phenethylcarbamate in 10.0 mL of HPLC-grade Acetonitrile to yield a 1 mg/mL stock.

-

Prepare a stable ISTD solution (e.g., a structurally similar, fully stable carbamate) at 0.5 mg/mL in Acetonitrile.

Step 2: Parallel Stress Conditions (The "System") Execute in parallel to isolate specific degradation vectors:

-

Acidic Stress: Combine 1.0 mL stock + 1.0 mL 0.1 M HCl. Incubate at 40°C for 24 hours.

-

Oxidative Stress: Combine 1.0 mL stock + 1.0 mL 3% H₂O₂. Incubate at 25°C for 24 hours in the dark.

-

Thermal/Photolytic Stress: Combine 1.0 mL stock + 1.0 mL H₂O. Expose to UV-Vis light (per ICH Q1B standards) at 60°C for 24 hours.

-

Control (Baseline): Combine 1.0 mL stock + 1.0 mL H₂O. Store immediately at -20°C.

Step 3: Quenching and Normalization Expertise Insight: Failure to quench reactive species leads to continued degradation in the autosampler queue, skewing kinetic data.

-

Neutralize the acidic sample with exactly 1.0 mL of 0.1 M NaOH.

-

Quench the oxidative sample with 100 µL of 1M Sodium Thiosulfate to neutralize residual peroxide.

-

Critical Validation Step: Spike exactly 100 µL of the ISTD solution into all vials (including the control) to normalize injection volumes and correct for mass spec ionization fluctuations.

Step 4: LC-MS/MS Analysis Expertise Insight: Standard LC-MS mobile phases often use 0.1% Formic Acid. However, Formic Acid can cause in-source fragmentation of the Boc group during ionization, leading to false positives for degradation. Use Ammonium Acetate instead.

-

Column: C18 (50 mm × 2.1 mm, 1.8 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

-

Mobile Phase B: HPLC-grade Acetonitrile.

-

Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

Step 5: Data Interpretation & Mass Balance

-

Integrate the peaks for the parent compound, the free amine degradant, and the benzaldehyde degradant.

-

Calculate the mass balance: (Area_Parent + Σ Area_Degradants) / Area_Control.

-

A mass balance of 98-102% validates the extraction and quenching process, proving the system is self-consistent and ready for shelf-life extrapolation.

References

- tert-butyl 3-(hydroxyMethyl)phenethylcarbamate Price from Supplier. ChemSrc.

- Protecting Groups for Amines: Carbamates. Master Organic Chemistry.

- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC / NIH.

- Carbon Quantum Dots/Cu2O Photocatalyst for Room Temperature Selective Oxidation of Benzyl Alcohol. PMC / NIH.

Sources

- 1. tert-butyl 3-(hydroxyMethyl)phenethylcarbamate Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbon Quantum Dots/Cu2O Photocatalyst for Room Temperature Selective Oxidation of Benzyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

Tert-Butyl 3-(hydroxymethyl)phenethylcarbamate: Comprehensive Safety, Handling, and Application Guide

Executive Summary

In modern drug discovery and complex active pharmaceutical ingredient (API) synthesis, bifunctional building blocks are critical for modular assembly. Tert-butyl 3-(hydroxymethyl)phenethylcarbamate (CAS: 1175090-35-3) is a highly versatile intermediate featuring orthogonal reactive sites: a Boc-protected primary amine and a meta-substituted benzylic alcohol[]. This structural duality allows chemists to selectively functionalize the benzylic position (via activation or oxidation) while keeping the amine masked, or conversely, to deprotect the amine for amide coupling while leaving the hydroxyl intact.

This whitepaper provides an in-depth technical framework for the safe handling, physicochemical profiling, and strategic synthetic utilization of this compound. By adhering to these validated protocols, researchers can mitigate the inherent risks of handling reactive organic intermediates while maximizing synthetic yield and purity.

Physicochemical Profiling & Hazard Assessment

Understanding the physical properties of tert-butyl 3-(hydroxymethyl)phenethylcarbamate is the first step in designing safe and effective experimental workflows. The lipophilic tert-butyl group combined with the hydrogen-bonding capacity of the hydroxyl and carbamate moieties dictates its solubility profile and environmental behavior.

Table 1: Key Physicochemical Properties

| Property | Value |

| IUPAC Name | tert-butyl N-[2-[3-(hydroxymethyl)phenyl]ethyl]carbamate |

| CAS Number | 1175090-35-3[] |

| Molecular Formula | C14H21NO3 |

| Molecular Weight | 251.32 g/mol |

| Physical State | Solid / Crystalline Powder |

| Solubility Profile | Soluble in DCM, EtOAc, MeOH, DMF; Insoluble in H2O |

Hazard Causality and GHS Classification

While the Boc-group stabilizes the amine, the compound as a whole is a fine organic powder that poses standard laboratory risks. The lipophilicity of the molecule allows it to interact with lipid bilayers, making it a mild skin and eye irritant. Furthermore, aerosolized particulates can interact with the mucous membranes of the respiratory tract.

Table 2: GHS Hazard Profiling

| Hazard Class | GHS Code | Mechanistic Causality & Description | Mandatory Precautionary Measures |

| Skin Irritation | H315 | Lipophilic penetration of the stratum corneum causes localized inflammation. | P280: Wear nitrile gloves and standard lab coat[2]. |

| Eye Irritation | H319 | Interaction with corneal proteins leads to serious eye irritation. | P305+P351+P338: Rinse cautiously with water; remove contacts. |

| Respiratory | H335 | Inhalation of fine crystalline dust irritates respiratory mucosa. | P261: Handle exclusively in a certified fume hood[3]. |

Standard Operating Procedures (SOP) for Safe Handling

To ensure a self-validating safety system, handling protocols must be rooted in authoritative occupational guidelines, specifically the[2].

-

Environmental Controls: All weighing, transferring, and dissolution of the solid must be conducted within a Class II Type A2 biological safety cabinet or a standard chemical fume hood with a face velocity of 80–100 fpm. This prevents the aerosolization of H335-classified dust.

-

Personal Protective Equipment (PPE): Operators must wear powder-free nitrile gloves (minimum 4 mil thickness to prevent permeation by organic solvents used during dissolution), splash-proof safety goggles, and a flame-resistant laboratory coat.

-

Storage Causality: The compound must be stored at 2–8°C under an inert atmosphere (Argon or N2) . Why? Benzylic alcohols are susceptible to slow auto-oxidation to the corresponding aldehyde when exposed to atmospheric oxygen and ambient heat over prolonged periods. Inert, cold storage arrests this degradation pathway.

Workflow for the safe handling and processing of the bifunctional carbamate intermediate.

Synthetic Utility & Experimental Workflows

The true value of tert-butyl 3-(hydroxymethyl)phenethylcarbamate lies in its orthogonal reactivity. The diagram below illustrates the divergent pathways available to synthetic chemists.

Divergent synthetic pathways utilizing the orthogonal reactivity of the intermediate.

Protocol: Chemoselective Boc-Deprotection

Expertise & Experience: A critical challenge when deprotecting this specific molecule is the presence of the benzylic alcohol. Standard Boc-deprotection utilizes strong acids like Trifluoroacetic acid (TFA). However, strong acids can protonate the benzylic hydroxyl group, leading to the loss of water and the formation of a highly reactive benzylic carbocation. This can result in unwanted Friedel-Crafts alkylation, etherification, or polymerization.

To prevent this, the protocol below incorporates a carbocation scavenger (Triisopropylsilane, TIPS) and strict temperature controls, drawing on advanced methodologies for [4].

Step-by-Step Methodology:

-

Dissolution: In a thoroughly dried round-bottom flask under Argon, dissolve 1.0 mmol of tert-butyl 3-(hydroxymethyl)phenethylcarbamate in 4.0 mL of anhydrous Dichloromethane (DCM).

-

Scavenger Addition: Add 0.1 mmol (approx. 2.5 mol%) of Triisopropylsilane (TIPS). Causality: TIPS acts as a sacrificial hydride donor, rapidly quenching any transient benzylic carbocations before they can undergo side reactions.

-

Acidification: Submerge the flask in an ice bath (0°C). Dropwise, add 1.0 mL of TFA. Causality: The initial cleavage of the tert-butyl group is exothermic. Cooling the reaction suppresses the activation energy required for the unwanted benzylic dehydration pathway.

-

Cleavage: Remove the ice bath and allow the reaction to stir at room temperature for 1.5 hours. Monitor progression via LC-MS until the mass corresponding to the Boc-protected starting material disappears.

-

Concentration: Remove the volatiles under reduced pressure. Crucial Step: Keep the rotary evaporator water bath below 30°C to prevent thermal degradation of the newly formed free amine.

-

Neutralization & Workup: Redissolve the crude trifluoroacetate salt in 10 mL of Ethyl Acetate (EtOAc). Slowly add 10 mL of saturated aqueous NaHCO3. Causality: The acid-base neutralization generates significant volumes of CO2 gas. The separatory funnel must be vented immediately and frequently to prevent explosive pressure buildup[3].

-

Isolation: Separate the organic layer, extract the aqueous phase with EtOAc (2 x 10 mL), dry over anhydrous Na2SO4, filter, and concentrate to yield the pure 3-(2-aminoethyl)phenyl)methanol.

Emergency Response & Waste Management

-

Spill Protocol: In the event of a solid spill, do not sweep dry, as this aerosolizes the compound. Cover the spill with damp absorbent paper or sand, carefully scoop into a designated hazardous waste container, and wash the area with a 10% bleach solution followed by soap and water.

-

Chemical Waste Disposal: Solutions containing TFA and DCM must be disposed of in designated halogenated organic waste carboys. Do not mix with basic waste streams until fully neutralized, as residual TFA can react violently with concentrated bases.

References

-

Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance (29 CFR 1910.1450)". OSHA.gov. Available at:[Link]

-

National Center for Biotechnology Information. "PubChem Chemical Safety Information". PubChem. Available at:[Link]

-

Ryan, M. R., et al. (2024). "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow". Organic Process Research & Development (ACS Publications). Available at:[Link]

Sources

Initial Investigation of tert-Butyl 3-(hydroxymethyl)phenethylcarbamate Reactivity: A Bifunctional Building Block for Medicinal Chemistry

Executive Summary

In modern drug discovery and complex alkaloid synthesis, bifunctional building blocks are critical for modular assembly. tert-Butyl 3-(hydroxymethyl)phenethylcarbamate (CAS: 1175090-35-3)[1] is a highly versatile phenethylamine derivative featuring two orthogonally reactive centers: a primary benzylic alcohol and a Boc-protected primary amine. This whitepaper provides an in-depth technical investigation into the chemoselective manipulation of this molecule. By establishing self-validating protocols for oxidation, halogenation, and deprotection, we outline how researchers can predictably derivatize this compound without compromising its structural integrity.

Orthogonal Reactivity Profiling

The strategic value of tert-butyl 3-(hydroxymethyl)phenethylcarbamate lies in its orthogonal protective strategy. The tert-butyloxycarbonyl (Boc) group effectively masks the nucleophilicity of the primary amine, rendering it inert to mild oxidants, bases, and nucleophiles. Conversely, the unprotected meta-substituted hydroxymethyl group (-CH₂OH) is primed for immediate functionalization.

Orthogonal reactivity pathways of tert-butyl 3-(hydroxymethyl)phenethylcarbamate.

Chemoselective Oxidation of the Benzylic Alcohol

Causality & Reagent Selection

To convert the primary benzylic alcohol to an aldehyde, the oxidant must be potent enough to drive the transformation but mild enough to prevent over-oxidation to a carboxylic acid. Furthermore, the reagent must operate at a near-neutral pH to avoid premature cleavage of the acid-labile Boc group.[2] is the optimal choice. Unlike standard permanganate oxidations which can over-oxidize primary alcohols[3], DMP operates via a rapid ligand exchange followed by an intramolecular elimination, yielding the aldehyde with high chemoselectivity at room temperature[2].

Self-Validating Protocol: DMP Oxidation

-

Preparation: Dissolve tert-butyl 3-(hydroxymethyl)phenethylcarbamate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M under an inert nitrogen atmosphere.

-

Activation: Add Dess-Martin Periodinane (1.1 eq) in a single portion. The reaction mixture will typically become slightly cloudy.

-

Monitoring: Stir at room temperature for 1–2 hours. Monitor via Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Self-Validating Quench: Add an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃[3].

-

Validation Check: Vigorously stir the biphasic mixture. The reaction is successfully quenched when the cloudy organic layer transitions into two distinct, clear layers. This visual cue confirms the complete reduction of the shock-sensitive iodine(V) species to water-soluble iodine(III) byproducts.

-

-

Isolation: Extract the aqueous layer with DCM, wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Halogenation via the Appel Reaction

Causality & Reagent Selection

Converting the hydroxymethyl group into a benzyl halide prepares the molecule for downstream cross-coupling (e.g., Suzuki or Buchwald-Hartwig) or nucleophilic substitution. The utilizing carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) is selected because it proceeds under exceptionally mild, neutral conditions[4]. This prevents the degradation of the Boc group, which would otherwise occur if harsher reagents like thionyl chloride (SOCl₂) or hydrobromic acid (HBr) were used.

Self-Validating Protocol: Appel Bromination

-

Preparation: Dissolve the starting material (1.0 eq) and CBr₄ (1.2 eq) in anhydrous DCM (0.2 M) and cool to 0 °C using an ice bath.

-

Activation: Slowly add PPh₃ (1.25 eq) in small portions to control the mild exotherm.

-

Propagation: Allow the reaction to warm to room temperature and stir for 2–4 hours.

-

Self-Validating Precipitation: Concentrate the reaction mixture to approximately one-third of its volume, then rapidly add cold hexanes.

-

Validation Check: The immediate precipitation of a white solid (triphenylphosphine oxide, Ph₃P=O) serves as macroscopic confirmation that the phosphine has successfully abstracted the oxygen from the alcohol, driving the SN2 displacement by the bromide ion[5].

-

-

Isolation: Filter the suspension through a pad of Celite to remove the Ph₃P=O byproduct, concentrate the filtrate, and purify the benzyl bromide derivative via flash column chromatography.

N-Boc Deprotection to Yield the Free Amine

Causality & Reagent Selection

To expose the primary phenethylamine core for amide coupling or reductive amination, the Boc group must be removed. This is universally achieved using in DCM[6]. The mechanism relies on the protonation of the carbamate carbonyl, leading to the fragmentation and release of a tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates[6].

Because the tert-butyl cation is a highly reactive electrophile, it can undesirably alkylate the electron-rich aromatic ring of the phenethylamine. To prevent this, a cation scavenger such as triisopropylsilane (TIS/TIPS) must be introduced into the reaction cocktail[6].

Mechanistic flow of TFA-mediated N-Boc deprotection and byproduct generation.

Self-Validating Protocol: TFA Deprotection

-

Preparation: Dissolve the Boc-protected compound in anhydrous DCM to a concentration of 0.1 M. Add 2.5% (v/v) of triisopropylsilane (TIPS) as a carbocation scavenger.

-

Cleavage: Cool the flask to 0 °C and slowly add an equal volume of TFA (creating a 1:1 TFA:DCM mixture)[6].

-

Monitoring: Remove the ice bath and stir at room temperature.

-

Validation Check: The reaction is characterized by the visible effervescence of CO₂ and isobutene gas. The cessation of this gas evolution acts as a reliable physical indicator that the decarboxylation is complete[6].

-

-

Isolation: Concentrate the mixture under a gentle stream of nitrogen to remove excess TFA. Triturate the resulting oily residue with ice-cold diethyl ether to precipitate the pure phenethylamine trifluoroacetate salt.

Quantitative Data & Transformation Summary

The following table synthesizes the expected quantitative parameters for the three primary functionalization pathways based on standard reactivity profiles for this class of molecules.

| Transformation | Target Functional Group | Reagents & Solvents | Reaction Time | Typical Yield | Key Byproducts |

| Oxidation | Primary Alcohol → Aldehyde | DMP (1.1 eq), DCM | 1–2 hours | >90% | Iodane derivatives, Acetic acid |

| Halogenation | Primary Alcohol → Bromide | CBr₄ (1.2 eq), PPh₃ (1.25 eq), DCM | 2–4 hours | 80–90% | Ph₃P=O, Bromoform (CHBr₃) |

| Deprotection | Boc-Amine → Free Amine Salt | TFA (50% v/v), DCM, TIPS (2.5%) | 1–2 hours | >95% | CO₂ (gas), Isobutene (gas) |

Conclusion

tert-Butyl 3-(hydroxymethyl)phenethylcarbamate serves as a highly programmable intermediate. By leveraging the chemoselectivity of Dess-Martin Periodinane, the mild neutrality of the Appel reaction, and the scavenger-assisted precision of TFA deprotection, researchers can execute complex synthetic sequences without risking cross-reactivity. Adhering to the self-validating physical cues within these protocols ensures high-fidelity execution, minimizing downstream purification bottlenecks in drug development pipelines.

References

-

Alchimica / ChemSrc - tert-butyl 3-(hydroxyMethyl)phenethylcarbaMate (CAS: 1175090-35-3) Properties and Identification. URL:[Link]

-

Wikipedia, The Free Encyclopedia - Dess–Martin periodinane: Oxidation Mechanism and Chemoselectivity. URL:[Link]

-

Organic Chemistry Portal - Appel Reaction: Conversion of Alcohols to Alkyl Halides. URL:[Link]

Sources

Methodological & Application

Application Note: Chemoselective N-Boc Protection of 3-(Hydroxymethyl)phenethylamine

Introduction and Scope

In modern drug development and complex molecule synthesis, the strategic use of protecting groups is paramount. 3-(Hydroxymethyl)phenethylamine is a highly versatile bifunctional building block featuring both a primary aliphatic amine and a primary benzylic alcohol. Derivatizing this molecule often requires the temporary masking of the amine to prevent unwanted side reactions during downstream oxidation, cross-coupling, or esterification of the hydroxyl group.

This application note details a highly robust, scalable, and self-validating protocol for the chemoselective N-tert-butoxycarbonylation (N-Boc protection) of 3-(hydroxymethyl)phenethylamine. By exploiting the kinetic and electronic differences between the two nucleophilic sites, this protocol ensures quantitative conversion to the N-Boc derivative while strictly avoiding O-Boc or N,O-di-Boc byproducts [1].

Mechanistic Insights & Chemoselectivity Principles

The foundational logic of this protocol relies on the inherent nucleophilic disparity between the nitrogen and oxygen atoms. Aliphatic amines are significantly more nucleophilic than primary alcohols. When treated with Di-tert-butyl dicarbonate ( Boc2O ), the primary amine rapidly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to yield the N-Boc product, releasing tert-butanol and carbon dioxide gas as the only byproducts.

Critical Causality in Experimental Design:

-

Exclusion of DMAP: 4-Dimethylaminopyridine (DMAP) is a common acyl transfer catalyst. However, in this workflow, it must be strictly avoided. DMAP reacts with Boc2O to form a highly electrophilic N-Boc-pyridinium intermediate, which aggressively attacks alcohols, leading to undesired O-Boc formation [4].

-

Solvent Selection (DCM/MeOH): While dichloromethane (DCM) is the standard solvent for Boc protections, the polar nature of the amino alcohol substrate often leads to poor solubility. Adding 20% methanol (MeOH) ensures complete dissolution, providing a homogenous reaction mixture that prevents localized concentration gradients.

-

Temperature Control: The addition of Boc2O is performed at 0 °C. The reaction is exothermic; controlling the temperature during the initial contact phase suppresses any thermodynamically driven non-selective acylation.

Fig 1: Mechanistic divergence highlighting the chemoselectivity of N-Boc vs. O-Boc formation.

Experimental Optimization Data

To validate the chosen protocol, various conditions were evaluated. The data below summarizes the impact of solvent, base, and additives on the chemoselectivity of the reaction [2, 3].

| Condition | Solvent System | Base / Additive | Temp | N-Boc Yield | O-Boc / Di-Boc |

| A (Standard) | DCM/MeOH (4:1) | TEA (1.1 eq) | 0 °C to RT | >95% | Not detected |

| B (Aqueous) | H₂O/THF (1:1) | NaHCO₃ (1.5 eq) | RT | 88% | < 2% |

| C (Undesired) | DCM | TEA (1.5 eq) + DMAP (0.1 eq) | RT | 40% | > 50% |

| D (Green Alternative) | HFIP | None (Catalyst-free) | RT | 98% | Not detected |

Condition A is selected for the detailed protocol below due to its high scalability, ease of workup, and immediate applicability in standard organic synthesis laboratories.

Materials and Reagents

-

Substrate: 3-(Hydroxymethyl)phenethylamine (1.0 equiv, 10.0 mmol, 1.51 g)

-

Reagent: Di-tert-butyl dicarbonate ( Boc2O ) (1.05 equiv, 10.5 mmol, 2.29 g)

-

Base: Triethylamine (TEA) (1.1 equiv, 11.0 mmol, 1.53 mL)

-

Solvents: Anhydrous Dichloromethane (DCM) (50 mL total), Anhydrous Methanol (MeOH) (10 mL)

-

Workup Reagents: Saturated aqueous NH4Cl , 5% aqueous Citric Acid, Brine, Anhydrous Na2SO4

Step-by-Step Experimental Protocol

This workflow is designed as a self-validating system; visual cues (gas evolution) and specific analytical checks (TLC staining) ensure the operator can confirm success at each stage.

Step 1: Substrate Preparation

-

In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(hydroxymethyl)phenethylamine (1.51 g, 10.0 mmol).

-

Add anhydrous DCM (40 mL) followed by anhydrous MeOH (10 mL). Stir until the substrate is completely dissolved.

-

Add Triethylamine (1.53 mL, 11.0 mmol) to the solution.

-

Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

Step 2: Electrophile Addition 5. In a separate vial, dissolve Boc2O (2.29 g, 10.5 mmol) in anhydrous DCM (10 mL). 6. Using an addition funnel or a syringe pump, add the Boc2O solution dropwise to the reaction mixture over a period of 30 minutes.

- Observation: Mild effervescence ( CO2 gas evolution) may be observed. The dropwise addition prevents a localized excess of Boc2O , which could otherwise force undesired O-Boc formation.

Step 3: Reaction Maturation 7. Once the addition is complete, remove the ice-water bath and allow the reaction to naturally warm to room temperature (20–25 °C). 8. Stir vigorously for 2 to 4 hours.

Step 4: Quench and Workup 9. Quench the reaction by adding 30 mL of saturated aqueous NH4Cl directly to the flask. Stir for 5 minutes. 10. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL). 11. Combine the organic layers and wash with 5% aqueous citric acid (20 mL).

- Causality: The mild citric acid wash selectively protonates and removes any unreacted starting amine and residual TEA into the aqueous phase without cleaving the newly formed acid-sensitive Boc group.

Wash the organic layer with brine (30 mL), dry over anhydrous Na2SO4 , filter, and concentrate in vacuo to yield the product as a viscous oil or off-white solid.

Fig 2: Step-by-step workflow for the chemoselective N-Boc protection of the amino alcohol.

Analytical Characterization & Troubleshooting

To ensure the integrity of the self-validating system, perform the following checks:

-

TLC Monitoring: Use a solvent system of DCM/MeOH (9:1).

-

Starting Material: Retains near the baseline and stains bright pink/purple with Ninhydrin (indicating a free primary amine).

-

Product: Moves to a higher Rf (~0.4–0.5). It will not stain with Ninhydrin but will be strongly UV-active (254 nm) and will stain dark blue/black with Phosphomolybdic Acid (PMA) upon heating.

-

-

¹H NMR (CDCl₃, 400 MHz) Hallmarks:

-

~1.43 ppm (s, 9H): The appearance of a massive, sharp singlet confirms the successful incorporation of the tert-butyl group.

-

~4.68 ppm (s, 2H): The benzylic -CH2OH protons. If O-Boc formation occurred, this peak would shift significantly downfield to ~5.1 ppm. Its retention at ~4.6 ppm confirms chemoselectivity.

-

~4.80 ppm (br s, 1H): The newly formed carbamate -NH- proton.

-

Troubleshooting: If bis-Boc formation is detected via NMR (a second tert-butyl singlet at ~1.50 ppm), ensure that the Boc2O addition is strictly performed at 0 °C and that the equivalents of Boc2O do not exceed 1.05.

References

-

Organic Chemistry Portal. "Boc-Protected Amino Groups." Organic Chemistry Portal Database. Available at:[Link]

-

Heydari, A., Khaksar, S., Tajbakhsh, M. "1,1,1,3,3,3-Hexafluoroisopropanol: A Recyclable Organocatalyst for N-Boc Protection of Amines." Synthesis, 2008, 3126-3130. Available at:[Link]

-

Phukan, P., et al. "Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines." The Journal of Organic Chemistry, 2006, 71(21), 8283-8286. Available at:[Link]

-

Wang, Y., et al. "Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols." National Center for Biotechnology Information (PMC), 2023. Available at:[Link]

Using tert-butyl 3-(hydroxymethyl)phenethylcarbamate in multi-step synthesis

Advanced Application Note: Multi-Step Synthetic Strategies Using tert-Butyl 3-(hydroxymethyl)phenethylcarbamate in Drug Discovery

Introduction & Mechanistic Rationale

The 2-phenethylamine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for a vast array of central nervous system (CNS) therapeutics, including monoamine transporter inhibitors and G-protein coupled receptor (GPCR) ligands [1]. When designing complex phenethylamine derivatives for structure-activity relationship (SAR) studies, tert-butyl 3-(hydroxymethyl)phenethylcarbamate emerges as a highly versatile, bifunctional building block.

The strategic advantage of this molecule lies in its orthogonal reactivity:

-

The tert-Butoxycarbonyl (Boc) Protected Amine: The Boc group shields the primary amine from unwanted N-alkylation, acylation, or oxidation. It is highly stable to basic and nucleophilic conditions but can be selectively cleaved under mild acidic conditions [2].

-

The Benzylic Primary Alcohol: The hydroxymethyl group serves as a synthetic handle that can be oxidized to an aldehyde for reductive amination, or activated into a leaving group (e.g., mesylate) for nucleophilic substitution.

By exploiting this orthogonality, chemists can perform divergent syntheses from a single starting material, rapidly expanding combinatorial libraries without the need for complex, linear protecting-group manipulations.

Divergent Synthetic Workflows

The following diagram illustrates the logical pathways for functionalizing tert-butyl 3-(hydroxymethyl)phenethylcarbamate, demonstrating how a single intermediate can be routed into three distinct drug-discovery workflows.

Divergent synthetic workflows for tert-butyl 3-(hydroxymethyl)phenethylcarbamate.

Detailed Experimental Protocols

Protocol A: Chemoselective Oxidation to 3-(2-((tert-butoxycarbonyl)amino)ethyl)benzaldehyde

Mechanistic Rationale: Benzylic alcohols are susceptible to over-oxidation to carboxylic acids. To prevent this and avoid acidic conditions that might cleave the Boc group, Dess-Martin Periodinane (DMP) is the reagent of choice [3]. DMP provides mild, neutral oxidation conditions with high chemoselectivity. Procedure:

-

Reaction Setup: Dissolve tert-butyl 3-(hydroxymethyl)phenethylcarbamate (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere. Cool the solution to 0 °C using an ice bath.

-

Oxidation: Add Dess-Martin Periodinane (1.1 equiv, 11 mmol) portion-wise over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 hours.

-

Quench (Critical Step): Dilute the mixture with diethyl ether (50 mL) and pour it into a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃ (50 mL). Causality: The Na₂S₂O₃ reduces unreacted hypervalent iodine species, while NaHCO₃ neutralizes the acetic acid byproduct. Failing to neutralize acetic acid can lead to premature Boc deprotection during solvent evaporation.

-

Isolation: Stir vigorously for 15 minutes until the organic layer is clear. Extract the aqueous layer with diethyl ether (2 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the aldehyde.

Protocol B: Activation via Mesylation for Nucleophilic Substitution

Mechanistic Rationale: To form C-N, C-O, or C-S bonds at the benzylic position, the hydroxyl group must be converted into a superior leaving group. Methanesulfonyl chloride (MsCl) achieves this rapidly. Triethylamine (Et₃N) is employed as a non-nucleophilic base to scavenge the HCl generated, protecting the acid-sensitive Boc group. Procedure:

-

Reaction Setup: Dissolve the starting material (1.0 equiv, 10 mmol) in anhydrous DCM (0.2 M) and add Et₃N (1.5 equiv, 15 mmol). Cool the mixture to 0 °C.

-

Activation: Add MsCl (1.2 equiv, 12 mmol) dropwise via syringe over 10 minutes. Stir at 0 °C for 45 minutes.

-

Workup: Quench the reaction with ice-cold saturated aqueous NaHCO₃ (30 mL). Extract with DCM (2 × 20 mL). Wash the combined organics with cold 0.1 M HCl (10 mL) to remove excess Et₃N, followed by brine.

-

Storage: Dry over MgSO₄, filter, and concentrate. Note: Benzylic mesylates are prone to degradation and should be used immediately in the subsequent nucleophilic substitution step.

Protocol C: Orthogonal Deprotection of the Boc Group

Mechanistic Rationale: The Boc carbamate is cleaved via an acid-catalyzed mechanism, generating a stable tert-butyl cation (which eliminates to isobutylene) and carbon dioxide [2]. Trifluoroacetic acid (TFA) in DCM is the standard self-validating system for this transformation. Procedure:

-

Reaction Setup: Dissolve the starting material (1.0 equiv, 10 mmol) in DCM (20 mL). Cool to 0 °C.

-

Deprotection: Add TFA (10 mL) dropwise. Remove the ice bath and stir at room temperature for 2 hours. The evolution of CO₂ gas will be observed.

-

Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. Co-evaporate the resulting residue with toluene (3 × 15 mL) to azeotropically remove residual TFA.

-

Free-Basing: Dissolve the crude TFA salt in minimal methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21), or partition between DCM and 1 M aqueous NaOH to isolate the free primary amine for subsequent amide coupling.

Quantitative Data & Reaction Optimization

When optimizing the oxidation of the benzylic alcohol (Protocol A), maintaining the integrity of the Boc group is paramount. Table 1 summarizes the causality behind selecting DMP over other common oxidants.

| Oxidation Method | Reagents | Yield (%) | Reaction Time | Causality & Impurity Profile |

| Dess-Martin | DMP, DCM, 0 °C to RT | 92% | 1.5 h | Optimal. Mild conditions; no Boc cleavage. High purity after reductive quench. |

| Swern | Oxalyl chloride, DMSO, Et₃N, -78 °C | 85% | 3.0 h | Good yield, but requires cryogenic conditions. Trace thioacetal byproducts observed. |

| TEMPO / BAIB | TEMPO (cat.), BAIB, DCM/H₂O | 78% | 4.0 h | Risk of over-oxidation to carboxylic acid. Sluggish reaction kinetics. |

| Jones Reagent | CrO₃, H₂SO₄, Acetone | < 10% | 0.5 h | Failed. Strongly acidic conditions cause complete Boc deprotection and over-oxidation. |

Table 1: Optimization of benzylic alcohol oxidation in the presence of an acid-sensitive Boc group.

References

-

Nieto, C. T., Cascón, A. M., Arroyo, L. B., Díez, D., & Garrido, N. M. (2023). "2-Phenethylamines in Medicinal Chemistry: A Review". Molecules, 28(2), 855. URL: [Link]

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. URL: [Link]

-

Dess, D. B., & Martin, J. C. (1983). "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones". Journal of Organic Chemistry, 48(22), 4155–4156. URL: [Link]

The Strategic Application of tert-Butyl 3-(Hydroxymethyl)phenethylcarbamate in Modern Drug Discovery

Introduction: A Versatile Scaffold for Targeted Therapeutics

In the landscape of contemporary drug discovery, the strategic use of versatile building blocks is paramount to the efficient synthesis of complex molecular architectures with tailored pharmacological profiles. Among these, tert-butyl 3-(hydroxymethyl)phenethylcarbamate has emerged as a critical intermediate, particularly in the development of agonists for the β3-adrenergic receptor, a key target in metabolic and urologic disorders. This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols, to empower researchers in their pursuit of novel therapeutics. The inherent bifunctionality of this molecule, featuring a Boc-protected amine and a reactive hydroxymethyl group, offers a synthetic handle for a variety of chemical transformations, making it an invaluable asset in medicinal chemistry.

Core Applications in Drug Discovery: A Gateway to β3-Adrenergic Receptor Agonists

The primary and most well-documented application of tert-butyl 3-(hydroxymethyl)phenethylcarbamate is as a key precursor in the synthesis of β3-adrenergic receptor agonists. These receptors are predominantly found in adipose tissue and the detrusor muscle of the bladder. Their activation leads to the stimulation of lipolysis and the relaxation of the bladder smooth muscle, respectively. Consequently, selective β3-adrenergic agonists are a promising therapeutic class for conditions such as overactive bladder (OAB) and obesity.

Notable drug candidates synthesized using derivatives of this carbamate include Solabegron and Vibegron, both of which have been investigated for the treatment of OAB. The phenethylcarbamate moiety serves as a crucial pharmacophoric element, while the hydroxymethyl group provides a convenient point for chemical modification and elaboration to achieve desired potency and selectivity.

Signaling Pathway of β3-Adrenergic Receptor Agonists

The therapeutic effect of β3-adrenergic agonists is mediated through the G-protein coupled receptor (GPCR) signaling cascade. Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate protein kinase A (PKA), which then phosphorylates various downstream targets, resulting in the physiological response.

Caption: β3-Adrenergic receptor signaling pathway.

Experimental Protocols: Synthesis and Utilization

The synthesis of tert-butyl 3-(hydroxymethyl)phenethylcarbamate and its subsequent use in the preparation of a β3-adrenergic agonist precursor is a multi-step process that requires careful control of reaction conditions. The following protocols are provided as a representative guide for researchers.

Protocol 1: Synthesis of the Precursor Amine - 2-(3-(Hydroxymethyl)phenyl)ethan-1-amine

The synthesis of the core amine can be achieved through the reduction of a commercially available nitrile.

Workflow for the Synthesis of 2-(3-(Hydroxymethyl)phenyl)ethan-1-amine

Caption: Synthetic workflow for the precursor amine.

Step-by-Step Procedure:

-

Esterification of 3-(Cyanomethyl)benzoic acid:

-

To a solution of 3-(cyanomethyl)benzoic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-(cyanomethyl)benzoate.

-

-

Reduction of Methyl 3-(cyanomethyl)benzoate:

-

Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction

-

To a stirred suspension of LiAlH₄ (2-3 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of methyl 3-(cyanomethyl)benzoate (1 equivalent) in THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting precipitate and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-(3-(hydroxymethyl)phenyl)ethan-1-amine.

-

-

Method B: Catalytic Hydrogenation

-

Dissolve methyl 3-(cyanomethyl)benzoate (1 equivalent) in ethanol or methanol containing ammonia.

-

Add a catalytic amount of Raney Nickel or Palladium on carbon (Pd/C).

-

Hydrogenate the mixture in a high-pressure reactor at elevated temperature and pressure until the uptake of hydrogen ceases.

-

Filter the catalyst and concentrate the filtrate to yield the desired amine.

-

-

Protocol 2: Boc Protection of 2-(3-(Hydroxymethyl)phenyl)ethan-1-amine

The protection of the primary amine with a tert-butoxycarbonyl (Boc) group is a crucial step to allow for selective reactions at the hydroxymethyl position.

Materials:

-

2-(3-(Hydroxymethyl)phenyl)ethan-1-amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium Bicarbonate

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve 2-(3-(hydroxymethyl)phenyl)ethan-1-amine (1 equivalent) in DCM or THF.

-

Add triethylamine (1.2 equivalents) or a saturated aqueous solution of sodium bicarbonate.

-

To this stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise or as a solution in the reaction solvent at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, if using an organic base, wash the reaction mixture with water and brine. If using an aqueous base, separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-(hydroxymethyl)phenethylcarbamate as a pure compound.

| Reactant | Reagent | Solvent | Base | Typical Yield |

| 2-(3-(hydroxymethyl)phenyl)ethan-1-amine | Di-tert-butyl dicarbonate | DCM | Triethylamine | 85-95% |

| 2-(3-(hydroxymethyl)phenyl)ethan-1-amine | Di-tert-butyl dicarbonate | THF/Water | NaHCO₃ | 80-90% |

Protocol 3: Utilization in the Synthesis of a β3-Adrenergic Agonist Precursor

The hydroxymethyl group of tert-butyl 3-(hydroxymethyl)phenethylcarbamate can be oxidized to an aldehyde, which can then undergo further reactions, such as a Wittig reaction, to build the backbone of a β3-adrenergic agonist.

Workflow for Further Elaboration

Caption: Synthetic elaboration of the title compound.

Step-by-Step Procedure (Oxidation to Aldehyde):

-

Pyridinium Chlorochromate (PCC) Oxidation:

-

To a stirred suspension of PCC (1.5 equivalents) and silica gel in anhydrous DCM, add a solution of tert-butyl 3-(hydroxymethyl)phenethylcarbamate (1 equivalent) in DCM.

-

Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a pad of silica gel, washing with DCM.

-

Concentrate the filtrate to yield the crude aldehyde, which can be used in the next step without further purification.

-

Conclusion: An Indispensable Tool in Medicinal Chemistry

tert-Butyl 3-(hydroxymethyl)phenethylcarbamate stands as a testament to the power of well-designed synthetic intermediates in accelerating drug discovery programs. Its strategic application in the synthesis of β3-adrenergic receptor agonists highlights its importance in developing treatments for prevalent diseases. The protocols and insights provided in this guide are intended to equip researchers with the practical knowledge to effectively utilize this versatile building block in their own synthetic endeavors, ultimately contributing to the advancement of therapeutic innovation.

References

- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Maruyama, T., et al. (2011). Discovery of Vibegron, a Potent and Selective β3-Adrenergic Receptor Agonist, for the Treatment of Overactive Bladder. ACS Medicinal Chemistry Letters, 2(11), 830-834.

- Nagabukuro, H., et al. (2013). Effect of the novel β3-adrenergic receptor agonist vibegron on cyclophosphamide-induced cystitis in rats. The Journal of Urology, 190(2), 756-763.

- Edmondson, S. D., et al. (2006). Biarylaniline phenethanolamines as potent and selective β3 adrenergic receptor agonists. Journal of Medicinal Chemistry, 49(9), 2758-2771.

Application Notes and Protocols for the Synthesis of Solabegron via tert-Butyl Carbamate Intermediates

Abstract

Solabegron is a selective β3-adrenergic receptor agonist investigated for the treatment of overactive bladder and irritable bowel syndrome.[1][2] Its chemical structure, 3'-[[2-[[(2R)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]ethyl]amino][1,1′-biphenyl]-3-carboxylic acid, contains multiple amine functionalities that require a robust synthetic strategy to ensure regioselectivity and prevent side reactions.[3][4] This document provides a detailed guide for the synthesis of Solabegron, employing the tert-butyloxycarbonyl (Boc) group as a key protecting strategy for one of the amine intermediates. The rationale for this approach lies in the Boc group's stability under various reaction conditions and its clean, acid-labile deprotection, which is orthogonal to many other common protecting groups.[5][6] We present a convergent synthetic route, detailed experimental protocols, characterization data, and the underlying chemical principles for each step.

Introduction and Strategic Overview

The synthesis of pharmacologically active molecules like Solabegron necessitates precise control over reactive functional groups. The molecule features a primary aliphatic amine and a secondary aromatic amine within its ethylenediamine linker. Direct alkylation or coupling reactions without protection would lead to a mixture of products that are difficult to separate. The use of a protecting group strategy is therefore essential.

The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the terminal primary amine of the ethylenediamine precursor.[7] Its key advantages include:

-

Ease of Introduction: It can be readily introduced using di-tert-butyl dicarbonate (Boc)₂O.[8]

-

Robustness: The Boc-carbamate is stable to a wide range of non-acidic reagents, including organometallics, hydrides, and basic conditions used for ester hydrolysis.[5]

-

Orthogonality: Its acid-lability allows for selective removal without affecting other common protecting groups like benzyl (Bn) or carboxybenzyl (Cbz) ethers.[8]

-

Clean Deprotection: Removal with strong acids like trifluoroacetic acid (TFA) yields gaseous isobutylene and carbon dioxide, simplifying purification.[8][9]

Our synthetic strategy is based on a convergent approach, which involves preparing key molecular fragments separately before combining them in the final steps. This improves overall efficiency and simplifies purification.

Retrosynthetic Analysis

A logical retrosynthetic analysis of Solabegron highlights the strategic utility of a Boc-protected intermediate. The key disconnections are the C-N bond formed by epoxide ring-opening and the C-C bond of the biphenyl core, which can be formed via a Suzuki coupling reaction.

Caption: Retrosynthetic analysis of Solabegron.

The Role and Mechanism of the Boc Protecting Group

The Boc group transforms a nucleophilic primary amine into a non-reactive carbamate. This masking is crucial for preventing the primary amine from competing with the secondary aniline in the subsequent epoxide ring-opening step.

Protection Mechanism

The amine attacks one of the electrophilic carbonyls of di-tert-butyl dicarbonate. The resulting tetrahedral intermediate collapses, releasing a stable tert-butoxide leaving group, which is subsequently protonated.[8]

Deprotection Mechanism

Deprotection occurs under strong acidic conditions (e.g., TFA). The carbamate oxygen is protonated, initiating a fragmentation cascade that releases the stable tert-butyl cation (which deprotonates to isobutylene) and carbon dioxide, regenerating the free amine.[5][8]

Caption: Boc protection and deprotection cycle.

Overall Synthetic Workflow

The forward synthesis is designed as a multi-step process, culminating in the final active pharmaceutical ingredient (API). Each major transformation is followed by purification to ensure the quality of the intermediate for the subsequent step.

Caption: Convergent synthetic workflow for Solabegron.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. All reagents should be handled according to their Safety Data Sheet (SDS).

Table 1: Key Reagents and Properties

| Reagent | CAS Number | Mol. Weight ( g/mol ) | Key Hazards |

| 3-Bromoaniline | 591-19-5 | 172.02 | Toxic, Irritant |

| tert-Butyl (2-bromoethyl)carbamate | 57993-90-5 | 224.09 | Irritant |

| (3-Carboxyphenyl)boronic acid | 25487-66-5 | 165.95 | Irritant |

| Palladium(II) Acetate | 3375-31-3 | 224.50 | Irritant, Sensitizer |

| SPhos | 657408-07-6 | 410.51 | Irritant |

| Trifluoroacetic Acid (TFA) | 76-05-1 | 114.02 | Severe Corrosive, Toxic |

| (R)-2-(3-chlorophenyl)oxirane | 87934-63-6 | 154.59 | Irritant, Suspected Mutagen |

Protocol 4.1: Synthesis of tert-Butyl (2-((3-bromophenyl)amino)ethyl)carbamate (Intermediate 1)

-

Rationale: This step involves a standard nucleophilic substitution where the aniline nitrogen of 3-bromoaniline displaces the bromide from the Boc-protected bromoethylamine. A non-nucleophilic base is used to scavenge the HBr generated.

-

To a stirred solution of 3-bromoaniline (1.0 eq) in acetonitrile (MeCN, 0.5 M), add tert-butyl (2-bromoethyl)carbamate (1.1 eq) and potassium carbonate (K₂CO₃, 2.5 eq).

-

Heat the reaction mixture to 80 °C and stir for 16-24 hours, monitoring by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry) for the disappearance of the starting material.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (EtOAc) and wash sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/EtOAc gradient) to yield Intermediate 1 as a solid.

Protocol 4.2: Synthesis of 3'-((2-((tert-butoxycarbonyl)amino)ethyl)amino)-[1,1'-biphenyl]-3-carboxylic acid (Intermediate 2)

-

Rationale: A Suzuki-Miyaura cross-coupling reaction is employed to form the central biphenyl C-C bond.[10] A palladium catalyst with a suitable phosphine ligand (e.g., SPhos) is highly effective for this transformation.

-

In a reaction vessel, combine Intermediate 1 (1.0 eq), (3-carboxyphenyl)boronic acid (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and SPhos (0.04 eq).

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

-

Add a degassed solvent system of 1,4-dioxane and water (4:1, 0.2 M) followed by a degassed aqueous solution of K₃PO₄ (3.0 eq).

-

Heat the mixture to 90-100 °C and stir for 12-18 hours until LC-MS analysis indicates complete consumption of the starting aryl bromide.

-

Cool the reaction to room temperature and dilute with EtOAc.

-

Acidify the aqueous layer carefully with 1 M HCl to pH ~3-4, which will precipitate the product.

-

Filter the resulting solid, wash with water and a minimal amount of cold EtOAc or diethyl ether.

-